Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone
Overview
Description
Molecular Structure Analysis
The molecular structure of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone consists of a four-membered azetidine ring attached to a 3,5-difluoropyridin-2-yl group and a methanone group. The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone, such as its melting point, boiling point, and density, can be found in various chemical databases .Scientific Research Applications
Chemical Synthesis and Transformations
Application of Metathesis Reactions in Synthesis : Metathesis reactions have been widely utilized for synthesizing and transforming functionalized β-amino acid derivatives, relevant in drug research due to their biological significance. This methodology provides access to alicyclic β-amino acids and densely functionalized derivatives, showcasing versatility, robustness, and efficiency in chemical synthesis. Such approaches may be applicable to synthesizing or modifying compounds like Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone, offering insights into potential synthetic routes and modifications (Kiss et al., 2018).
Chemical Analysis Techniques
HPLC of Basic Drugs : High-Performance Liquid Chromatography (HPLC) techniques for analyzing basic drugs on microparticulate strong cation-exchange materials have demonstrated efficacy in retaining and providing good peak shapes for basic compounds. Such methodologies could be instrumental in analyzing and characterizing compounds like Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone, especially considering its potential basic nature or interactions with basic sites (Flanagan et al., 2001).
Methane as a Resource: Environmental Applications
Methanotrophs in Environmental Biotechnology : Research on methanotrophs, bacteria capable of using methane as a carbon source, illustrates the potential for biological systems to convert methane into valuable products such as single-cell proteins, biopolymers, and other metabolites. This area of study emphasizes the utility of microbial processes in environmental and biotechnological applications, potentially informing research on chemical transformations and environmental remediation strategies that could involve similar principles or methodologies (Strong et al., 2015).
Safety And Hazards
As Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone is intended for research use only, it is not intended for human or veterinary use. Specific safety and hazard information should be available from the supplier or manufacturer.
Future Directions
properties
IUPAC Name |
azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c10-6-4-7(11)8(12-5-6)9(14)13-2-1-3-13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHKCXBMLSVWLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(3,5-difluoropyridin-2-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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